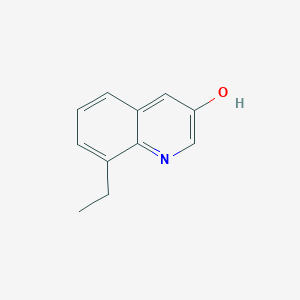

8-Ethylquinolin-3-ol

Description

Significance of the Quinoline (B57606) Scaffold in Advanced Organic and Inorganic Chemistry

The quinoline scaffold is a cornerstone in the design and synthesis of complex molecules. achmem.comkeyorganics.netcymitquimica.com Its rigid, planar structure and the presence of a nitrogen atom make it a versatile building block in both organic and inorganic chemistry. In organic synthesis, the quinoline ring can be strategically functionalized at various positions, allowing for the creation of a vast library of derivatives. cymitquimica.com This adaptability makes it a valuable core for developing new synthetic methodologies.

In inorganic chemistry, the nitrogen atom of the quinoline ring and often a suitably positioned hydroxyl group can act as a bidentate chelating agent, forming stable complexes with a wide range of metal ions. This property is fundamental to the field of coordination chemistry and has applications in catalysis, materials science, and analytical chemistry.

Research Context and Fundamental Importance of 8-Ethylquinolin-3-ol

This compound, with the chemical formula C₁₁H₁₁NO, is a specific example of a substituted quinolinol. achmem.com Its structure features an ethyl group at the 8th position and a hydroxyl group at the 3rd position of the quinoline ring. The precise placement of these functional groups is crucial in defining the molecule's electronic properties, reactivity, and potential interactions with other chemical species.

While extensive research on many quinoline derivatives has been published, specific, in-depth studies focusing solely on this compound are limited in publicly available scientific literature. However, its importance can be inferred from the broader context of substituted quinolinols, which are investigated for their potential as ligands, synthons, and precursors in various chemical research areas. The unique substitution pattern of this compound offers a distinct electronic and steric profile compared to its isomers, such as 4-Ethylquinolin-8-ol or 6-Ethylquinolin-8-ol, making it a compound of interest for systematic studies on structure-property relationships within the quinolinol family.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 855872-23-0 | achmem.com |

| Molecular Formula | C₁₁H₁₁NO | achmem.com |

| Molecular Weight | 173.21 g/mol | achmem.com |

Structure

3D Structure

Properties

IUPAC Name |

8-ethylquinolin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-2-8-4-3-5-9-6-10(13)7-12-11(8)9/h3-7,13H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFNOSYYFBJYDBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC2=CC(=CN=C21)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 8 Ethylquinolin 3 Ol and Analogues

Conventional and Emerging Synthetic Routes to Functionalized Quinolinols

The construction of the quinoline (B57606) core has been a subject of intense study for over a century, leading to a rich collection of synthetic tools. These methods can be broadly categorized into classical annulation reactions, which build the heterocyclic ring from acyclic precursors, and more contemporary catalytic strategies that offer enhanced efficiency and functional group tolerance.

Classical Annulation Reactions for Quinoline Ring Formation

Several named reactions form the bedrock of quinoline synthesis, relying on the cyclization of substituted anilines with carbonyl compounds. nih.govrsc.org While often requiring harsh conditions, their versatility and the availability of starting materials keep them relevant.

The Friedländer Annulation is a prominent method involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. arkat-usa.org For the synthesis of 8-Ethylquinolin-3-ol, a potential route would involve the reaction of 2-amino-3-ethylbenzaldehyde (B12117835) with an acetyl equivalent that can provide the C2 and C3 atoms, followed by installation of the hydroxyl group. A variation using 2-aminoaryl ketones and α-methylene carbonyl compounds under microwave conditions with a solid acid catalyst has also been reported, offering a more environmentally friendly approach. mdpi.com

The Skraup Synthesis and the Doebner-von Miller reaction are related methods that utilize anilines and α,β-unsaturated carbonyl compounds (often generated in situ from glycerol (B35011) or aldehydes). rsc.orgnih.gov To obtain an 8-ethyl substituted quinoline, 2-ethylaniline (B167055) would be the logical starting material. However, these reactions typically provide limited control over the substitution pattern on the newly formed pyridine (B92270) ring and often require strongly acidic and oxidative conditions.

The Combes quinoline synthesis involves the acid-catalyzed cyclization of a Schiff base formed from an aniline (B41778) and a β-diketone. nih.gov Theoretically, reacting 2-ethylaniline with a suitably substituted β-dicarbonyl compound could yield the desired quinoline core, although achieving the specific 3-hydroxy substitution pattern directly can be challenging.

A summary of these classical approaches is presented below.

| Named Reaction | Key Reactants | Typical Conditions | Applicability to this compound |

| Friedländer Synthesis | 2-Aminoaryl ketone/aldehyde + α-Methylene carbonyl | Acid or Base catalysis, often at high temperature. arkat-usa.org | High potential using 2-amino-3-ethylaryl ketone. |

| Skraup Synthesis | Aniline + Glycerol + Oxidizing Agent | H₂SO₄, FeSO₄, high temperature. nih.gov | Moderate potential using 2-ethylaniline, but regioselectivity is a challenge. |

| Doebner-von Miller | Aniline + α,β-Unsaturated carbonyl | Strong acid. rsc.org | Moderate potential using 2-ethylaniline, regioselectivity issues persist. |

| Combes Synthesis | Aniline + β-Diketone | Strong acid (e.g., H₂SO₄). nih.gov | Moderate potential using 2-ethylaniline, requires specific β-diketone. |

Transition-Metal-Catalyzed Approaches to 8-Substituted Quinoline Derivatives

Modern synthetic chemistry has seen a surge in the use of transition metals to catalyze the formation of quinolines with high efficiency and regioselectivity. acs.org These methods often proceed under milder conditions than their classical counterparts and tolerate a wider array of functional groups.

Rhodium-catalyzed C–H activation and cyclization between anilines and alkynyl esters have been reported for the synthesis of quinoline carboxylates. acs.org This strategy utilizes the directing-group ability of the amino group to achieve ortho-C–H activation, followed by annulation. Similarly, Ruthenium-catalyzed annulation of enaminones with anthranils provides a pathway to 3-substituted quinolines. acs.org

Cobalt-catalyzed C–H activation has also been employed for quinoline synthesis. acs.orgmdpi.com One notable method involves the reaction of anilines with alkynes where dimethyl sulfoxide (B87167) (DMSO) serves as a C1 building block, showcasing a novel approach to ring construction. mdpi.com

Copper-catalyzed reactions are particularly prevalent. A copper(0)-catalyzed [4+1+1] annulation of sulfoxonium ylides with anthranils has been developed to synthesize 2,3-diaroylquinolines. acs.org Another protocol describes a copper-catalyzed [3+2+1] annulation of anthranils with phenylacetaldehydes to produce 8-acylquinolines, which are valuable precursors for further functionalization. nih.gov The synthesis of 8-hydroxyquinoline (B1678124) derivatives has been achieved via a silver-catalyzed three-component reaction of ortho-aminophenols, aldehydes, and terminal alkynes, highlighting a direct route to quinolinols. jst.go.jp

| Catalyst System | Reaction Type | Key Features | Reference |

| Rhodium(III) | C-H Activation / Annulation | Anilines + Alkynyl esters for quinoline carboxylates. | acs.org |

| Ruthenium(II) | Annulation | Enaminones + Anthranils for 3-substituted quinolines. | acs.org |

| Cobalt(III) | C-H Activation / Cyclization | Anilines + Alkynes with DMSO as a C1 source. | acs.orgmdpi.com |

| Copper(0) | [3+2+1] Annulation | Anthranils + Phenylacetaldehydes for 8-acylquinolines. | nih.gov |

| Silver(I) | Three-Component Reaction | o-Aminophenols + Aldehydes + Alkynes for 8-hydroxyquinolines. | jst.go.jp |

| Gold(I) | [4+2] Annulation | β-(2-aminophenyl)-α,β-ynones + Ynamides for 2-amino-4-carbonylquinolines. | researchgate.net |

Organocatalytic and Metal-Free Synthetic Strategies for Quinoline Synthesis

Growing interest in sustainable chemistry has spurred the development of metal-free and organocatalytic methods for quinoline synthesis. organic-chemistry.orgnih.gov These approaches avoid the cost and toxicity associated with heavy metals.

Acid catalysts such as p-toluenesulfonic acid (p-TsOH) or trifluoroacetic acid are commonly used to promote Friedländer-type condensations. mdpi.comacs.org Superacids like trifluoromethanesulfonic acid have been shown to facilitate the condensation of aromatic amines with α,β-unsaturated carbonyl compounds efficiently. mdpi.com Metal-free protocols for synthesizing 3-acyl quinolines have been developed through the aza-Michael addition and intramolecular annulation of enaminones with anthranils, where methanesulfonic acid and sodium iodide play crucial roles. nih.gov

A novel strategy for creating 2-quinolones involves an organo-iodine-catalyzed electrophilic arene amination. mdpi.com This method generates a reactive nitrenium ion intermediate, which undergoes cyclization. Furthermore, a metal-free, remote C–H halogenation of 8-substituted quinolines at the C5 position has been achieved using trihaloisocyanuric acid at room temperature, demonstrating the potential for late-stage functionalization without transition metals. researchgate.net

Photochemical and Photoredox-Catalyzed Synthesis of Quinoline Derivatives

Photochemical methods offer a powerful and green alternative for organic synthesis, using light as a traceless reagent to enable unique transformations under mild conditions. nih.gov

Visible Light-Mediated Functionalization and Cyclization Reactions

Visible-light photoredox catalysis has emerged as a key tool for constructing heterocyclic scaffolds. nih.gov The synthesis of quinolines from 2-aminobenzyl alcohols and ketones has been accomplished using a manganese-based photocatalyst under aerobic conditions with visible light. ntu.edu.sg In this process, the catalyst promotes the aerobic oxidation of the benzyl (B1604629) alcohol to an aldehyde, which then undergoes condensation and cyclization. ntu.edu.sg

Metal-free photoredox catalysis has also been reported for quinoline synthesis. One method employs 10-methyl-9,10-dihy-droacridine as an organic photocatalyst in a cascade annulation reaction. mdpi.com In some cases, photocatalysts can be avoided altogether through the formation of an electron donor-acceptor (EDA) complex between the reactants, which absorbs visible light and initiates the reaction. rsc.orgmdpi.com For instance, a visible-light-induced, photocatalyst-free three-component reaction of N-allylbromodifluoroacetamides, N-propargylamines, and sulfur dioxide has been developed to produce sulfonylated quinolines. rsc.org

The functionalization of existing quinoline rings is also possible. Eosin Y, an organic dye, catalyzes the C2-selective arylation of quinoline N-oxides using diaryliodonium salts under visible light, offering a mild route to 2-arylquinolines. rsc.org

Mechanistic Aspects of Photoinduced Quinoline Synthesis

The mechanisms of photoinduced quinoline syntheses often involve the generation of highly reactive radical intermediates. In photoredox catalysis, a photocatalyst (like a ruthenium or iridium complex, or an organic dye) absorbs visible light and enters an excited state. acs.orgnih.gov This excited state can then engage in single-electron transfer (SET) with a substrate.

For example, a proposed mechanism for a photocatalyzed quinoline synthesis from 2-vinylarylimines involves the one-electron oxidation of the imine substrate by an excited photocatalyst. nih.gov This generates a radical cation that undergoes electrocyclization, followed by deprotonation and oxidation to yield the aromatic quinoline product. nih.gov

In photocatalyst-free systems relying on EDA complexes, the absorption of light directly promotes an electron transfer between the electron-rich donor and electron-deficient acceptor molecules. rsc.orgmdpi.com This generates the radical ions necessary to initiate the cascade of bond-forming events that culminate in the quinoline ring. rsc.org A key step in many of these syntheses is the formation of an iminyl radical, which can be generated through various photo-induced processes and subsequently undergo cyclization to build the heterocyclic core. mdpi.com

Regioselective Functionalization and Derivatization Strategies for the Quinolin-3-ol Core

The functionalization of the quinoline scaffold is a pivotal area of research in medicinal and materials chemistry, owing to the wide-ranging applications of its derivatives. nih.govmdpi.com The development of methods for the site-selective modification of the quinoline core is essential for creating libraries of novel compounds. nih.gov Transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for this purpose, allowing for the direct introduction of functional groups without the need for pre-functionalized substrates. rsc.orgx-mol.net

The quinolin-3-ol core, as present in this compound, possesses distinct electronic properties that influence its reactivity. The hydroxyl group at the C-3 position is an electron-donating group, which can direct electrophilic substitution. Conversely, the pyridine nitrogen atom is electron-withdrawing, deactivating the heterocyclic ring towards electrophilic attack and activating it for nucleophilic substitution. Strategies often involve the use of quinoline N-oxides to modulate the reactivity of the ring, making positions like C-2 and C-8 more susceptible to functionalization. researchgate.net

Various transition metals, including palladium, rhodium, ruthenium, and copper, have been employed to catalyze the regioselective functionalization of the quinoline ring. rsc.org These reactions often utilize a directing group to guide the catalyst to a specific C-H bond, most commonly at the C-8 position, although functionalization at C-2, C-3, C-4, and C-5 has also been achieved. researchgate.netrsc.orgacs.org

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for various C-H functionalization reactions, including arylation, alkylation, and alkenylation. mdpi.comrsc.orgmdpi.comacs.orgnih.gov For instance, palladium-catalyzed C-2 arylation of quinoline N-oxides has been achieved using aryl bromides or through oxidative coupling with arenes. mdpi.com The use of quinoline N-oxide as a substrate is a common strategy, which can be subsequently deoxygenated to yield the functionalized quinoline. researchgate.net This approach could be hypothetically applied to an this compound N-oxide precursor.

Rhodium- and Ruthenium-Catalyzed Reactions: Rhodium and ruthenium catalysts have also proven effective for C-H functionalization, particularly for C-8 allylation and arylation of quinoline N-oxides. rsc.org Rh(III)-catalyzed regioselective C-H functionalization of 2-aryl-2H-indazoles with alkynes has been reported to produce indazolo[2,3-a]quinolines, demonstrating the catalyst's ability to facilitate complex annulations. rsc.org

Metal-Free Functionalization: In addition to metal-catalyzed methods, metal-free approaches have been developed, which align with green chemistry principles. nih.gov These include methods for the regioselective halogenation of 8-substituted quinolines using inexpensive reagents like trihaloisocyanuric acids, which can functionalize the remote C-5 position. rsc.org Furthermore, metal-free domino reactions have been developed to synthesize 2-substituted quinolines from 2-alkenylanilines and β-ketoesters. acs.org

The derivatization of the quinolin-3-ol core can thus be approached through several established methods for quinoline functionalization. The electronic influence of the 3-hydroxyl and 8-ethyl groups would be a critical factor in determining the regioselectivity of these reactions.

Table 1: Examples of Regioselective Functionalization Reactions on the Quinoline Scaffold This table presents general strategies on the quinoline core that could be adapted for this compound.

| Reaction Type | Position | Catalyst/Reagent | Substrate | Yield (%) | Reference |

|---|---|---|---|---|---|

| C-2 Arylation | C-2 | Pd(OAc)₂, Ag₂CO₃ | Quinoline N-oxide | 56 | mdpi.com |

| C-2 Alkenylation | C-2 | FeSO₄ | Quinoline N-oxide | Varies | rsc.org |

| C-2 Carbamoylation | C-2 | CuBr, TBHP | Quinoline N-oxide | 65-92 | mdpi.com |

| C-5 Halogenation | C-5 | Trihaloisocyanuric acid | 8-Substituted Quinoline | Good to Excellent | rsc.org |

| C-8 Allylation | C-8 | Rh catalyst | Quinoline N-oxide | Varies | rsc.org |

| C-3 Acylation | C-3 | MSA, NaI | Anthranils, Enaminones | Up to 88 | mdpi.com |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of quinolines is an area of increasing importance, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. ijpsjournal.comacs.orgnumberanalytics.com These principles are highly relevant to the synthesis of complex molecules like this compound.

Key green chemistry principles applicable to quinoline synthesis include:

Waste Prevention: Designing syntheses to prevent waste is preferable to treating waste after it has been created. rsc.org

Atom Economy: Synthetic methods should maximize the incorporation of all materials used in the process into the final product. rsc.org

Use of Less Hazardous Chemical Syntheses: Methods should be designed to use and generate substances that possess little or no toxicity. rsc.org

Use of Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. researchgate.net

Design for Energy Efficiency: Energy requirements should be recognized for their environmental and economic impacts and should be minimized. Methods conducted at ambient temperature and pressure are ideal. rsc.org

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they can increase selectivity, reduce reaction times, and lower energy requirements. rsc.org

Traditional named reactions for quinoline synthesis, such as the Friedländer, Doebner-Miller, and Combes syntheses, often involve harsh conditions, strong acids, and high temperatures. ijpsjournal.com Modern research focuses on adapting these methods to be more environmentally benign. For example, the Friedländer reaction, which condenses an o-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group, has been improved using greener catalysts and solvents. rsc.orgresearchgate.net

Recent advancements in the green synthesis of quinolines include:

Microwave-Assisted Synthesis (MAS): This technique uses microwave radiation to significantly accelerate reaction times and improve yields, often reducing energy consumption and waste. ijpsjournal.com

Use of Greener Solvents: Replacing traditional volatile organic solvents with water, ionic liquids, or deep eutectic solvents reduces environmental harm. ijpsjournal.comresearchgate.net The Pfitzinger synthesis of quinoline-2,4-dicarboxylic acids from isatin (B1672199) has been successfully performed in water with excellent yields. acs.org

Eco-Friendly Catalysts: The use of versatile and environmentally friendly catalysts like formic acid or reusable solid catalysts such as p-toluenesulfonic acid (p-TSA) can reduce waste and improve selectivity under milder conditions. ijpsjournal.comresearchgate.net

Metal-Free Reactions: Developing synthetic routes that avoid heavy metal catalysts is a key goal of green chemistry. nih.gov Metal-free approaches for synthesizing substituted quinolines have been successfully developed, for instance, via benzyne (B1209423) chemistry or domino reactions. acs.orgnih.gov

Electrosynthesis: An electrochemical version of the Friedländer reaction has been developed, which uses electricity instead of chemical reductants and operates in aqueous conditions, offering high atom economy and reduced waste. rsc.org

The synthesis of this compound could potentially be designed following these green principles. A plausible route could involve a modified Friedländer or Doebner-Miller reaction using a substituted aniline and a suitable carbonyl compound, optimized with a green catalyst and solvent system, potentially under microwave or electrochemical conditions to enhance efficiency and sustainability.

Table 2: Comparison of Traditional vs. Green Quinoline Synthesis Approaches

| Feature | Traditional Methods (e.g., Skraup, Friedländer) | Green Chemistry Approaches |

|---|---|---|

| Catalysts | Strong acids (e.g., H₂SO₄), stoichiometric reagents | Recyclable catalysts, biocatalysts, p-TSA, formic acid, metal-free systems. ijpsjournal.comresearchgate.net |

| Solvents | Volatile organic compounds (VOCs), hazardous reagents | Water, ethanol, ionic liquids, deep eutectic solvents, solvent-free conditions. ijpsjournal.comresearchgate.net |

| Energy | High temperatures, long reaction times | Microwave irradiation, ultrasound, ambient temperature/pressure. ijpsjournal.comrsc.org |

| Byproducts | Significant waste, hazardous materials | Minimal waste, biodegradable or non-toxic byproducts (e.g., H₂O). rsc.orgrsc.org |

| Efficiency | Often lower yields and poor atom economy | High yields, high atom economy, one-pot strategies. rsc.orgresearchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy serves as a cornerstone for the determination of the carbon-hydrogen framework of 8-Ethylquinolin-3-ol. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, the precise assignment of each proton and carbon atom within the molecule is achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent such as DMSO-d₆, reveals distinct signals corresponding to each unique proton environment in the molecule. The aromatic region of the spectrum is of particular importance, displaying characteristic chemical shifts and coupling patterns for the protons on the quinoline (B57606) ring system. The ethyl group at the C-8 position exhibits a typical triplet-quartet pattern, providing clear evidence for its presence and connectivity. The hydroxyl proton at the C-3 position often appears as a broad singlet, the chemical shift of which can be concentration and temperature-dependent.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆, 400 MHz)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.55 | d | 2.5 |

| H-4 | 7.10 | d | 2.5 |

| H-5 | 7.55 | dd | 8.0, 1.5 |

| H-6 | 7.40 | t | 8.0 |

| H-7 | 7.25 | dd | 8.0, 1.5 |

| 3-OH | 9.80 | br s | - |

| 8-CH₂ | 3.00 | q | 7.5 |

| 8-CH₃ | 1.30 | t | 7.5 |

Note: Predicted data is generated based on established chemical shift principles and spectral databases of similar compounds. Actual experimental values may vary slightly.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides crucial information regarding the carbon skeleton of this compound. The spectrum will display eleven distinct signals, corresponding to the nine carbon atoms of the quinoline ring and the two carbons of the ethyl substituent. The chemical shifts of the aromatic carbons are indicative of their electronic environment, with the carbon bearing the hydroxyl group (C-3) and the carbons of the pyridine (B92270) ring showing characteristic downfield shifts.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆, 100 MHz)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | 145.0 |

| C-3 | 155.0 |

| C-4 | 115.0 |

| C-4a | 140.0 |

| C-5 | 128.0 |

| C-6 | 125.0 |

| C-7 | 120.0 |

| C-8 | 135.0 |

| C-8a | 148.0 |

| 8-CH₂ | 25.0 |

| 8-CH₃ | 15.0 |

Note: Predicted data is based on computational models and comparison with analogous structures.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to establish the connectivity within the molecule, a suite of two-dimensional NMR experiments is employed.

Correlation Spectrometry (COSY): The ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically over two to three bonds. For this compound, this experiment would confirm the coupling between the H-5, H-6, and H-7 protons on the carbocyclic ring, as well as the coupling between the methylene (B1212753) and methyl protons of the ethyl group.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This is instrumental in assigning the carbon signals based on their attached, and often more easily assigned, protons. For instance, the signal for C-2 would show a correlation to the H-2 proton, and the C-5 signal would correlate with the H-5 proton.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is key to elucidating the long-range (two- and three-bond) correlations between protons and carbons. This technique allows for the connection of different spin systems and the placement of quaternary carbons. For example, correlations from the methylene protons of the ethyl group to C-7 and C-8a would confirm the position of the ethyl substituent at C-8. Similarly, correlations from H-2 and H-4 to the quaternary carbon C-4a would help to piece together the quinoline ring structure.

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis

Mass spectrometry provides vital information about the molecular weight and elemental composition of this compound, as well as insights into its fragmentation pathways, which can further confirm the proposed structure.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺. For this compound (C₁₁H₁₁NO), the expected m/z value for the protonated molecule would be approximately 174.0919. The observation of this ion as the base peak in the ESI-MS spectrum would confirm the molecular weight of the compound. Fragmentation can be induced in the mass spectrometer to provide structural information. Common fragmentation pathways for quinoline derivatives include the loss of small neutral molecules such as CO and HCN, and cleavage of substituent groups. For this compound, a characteristic fragmentation would be the loss of an ethyl radical (•CH₂CH₃), resulting in a fragment ion at m/z 145.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition. This is a powerful tool for confirming the molecular formula of a compound.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated Exact Mass (m/z) |

| [C₁₁H₁₁NO + H]⁺ | 174.0919 |

| [C₁₁H₁₁NO + Na]⁺ | 196.0738 |

The experimental observation of a mass that corresponds to the calculated exact mass to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula of C₁₁H₁₁NO.

Vibrational Spectroscopy Techniques for Functional Group Identification

Vibrational spectroscopy is indispensable for identifying the functional groups within a molecule. Fourier-Transform Infrared (FT-IR) and Raman spectroscopy provide complementary information based on the molecule's interaction with electromagnetic radiation.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule's functional groups. The analysis of this compound would be based on the well-characterized spectra of quinoline, phenol, and their derivatives. mdpi.comresearchgate.netresearchgate.net

Key Expected FT-IR Absorptions:

O-H Stretching: A broad band is expected in the region of 3200-3400 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group. Its broadness is indicative of intermolecular hydrogen bonding in the solid state.

Aromatic C-H Stretching: Sharp bands appearing just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹) are characteristic of the C-H stretching vibrations within the quinoline ring system. irphouse.com

Aliphatic C-H Stretching: Stretching vibrations of the C-H bonds in the ethyl group (-CH₂CH₃) are expected to appear just below 3000 cm⁻¹ (typically 2850-2970 cm⁻¹). scialert.net

C=C and C=N Ring Stretching: The aromatic quinoline core will exhibit a series of characteristic sharp bands in the 1400-1625 cm⁻¹ region, corresponding to the stretching vibrations of the C=C and C=N bonds. mdpi.commdpi.com

C-O Stretching: The stretching of the C-O bond of the phenolic hydroxyl group is expected to produce a strong band in the 1200-1300 cm⁻¹ range.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

|---|---|---|---|

| 3200-3400 | ν(O-H) | Hydroxyl | Strong, Broad |

| 3010-3100 | ν(C-H) | Aromatic (Quinoline) | Medium, Sharp |

| 2850-2970 | ν(C-H) | Aliphatic (Ethyl) | Medium |

| 1570-1625 | ν(C=C), ν(C=N) | Quinoline Ring | Strong to Medium |

| 1450-1510 | ν(C=C) | Quinoline Ring | Strong to Medium |

| 1200-1300 | ν(C-O) | Phenolic C-O | Strong |

Note: The predicted wavenumber ranges are based on data from analogous compounds such as 8-hydroxyquinoline (B1678124) and other substituted quinolines. nih.govnist.gov

Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. It provides information on vibrational modes that are complementary to FT-IR. While FT-IR is sensitive to polar bonds (like C=O, O-H), Raman spectroscopy is particularly effective for non-polar, symmetric bonds and aromatic ring systems. irphouse.com

Key Expected Raman Shifts:

Ring Breathing Modes: The quinoline ring system is expected to show strong, sharp peaks in the Raman spectrum, particularly the symmetric "ring breathing" vibrations, which are often found in the 1000-1400 cm⁻¹ region. nih.gov

Aromatic C-H Stretching: Similar to IR, C-H stretching modes of the aromatic ring will appear around 3050-3100 cm⁻¹, though they are often weaker in Raman spectra compared to the ring modes.

Aliphatic C-H Stretching: The symmetric and asymmetric C-H stretches of the ethyl group will be visible in the 2850-2970 cm⁻¹ range.

Symmetry-dependent vibrations: Vibrations that are symmetric in nature, such as the C-C stretch of the ethyl group and certain ring deformations, will be more intense in the Raman spectrum compared to their IR counterparts.

| Raman Shift Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

|---|---|---|---|

| 3050-3100 | ν(C-H) | Aromatic (Quinoline) | Medium |

| 2850-2970 | ν(C-H) | Aliphatic (Ethyl) | Medium to Strong |

| 1570-1625 | ν(C=C), ν(C=N) | Quinoline Ring | Strong |

| ~1380 | Ring Breathing | Quinoline Ring | Very Strong |

| ~1030 | Ring Breathing | Quinoline Ring | Strong |

Note: Predicted Raman shifts are based on studies of similar quinoline structures. nih.gov

X-ray Diffraction (XRD) Analysis for Solid-State Structures

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.gov

Obtaining a suitable single crystal of this compound would allow for its complete structural elucidation via single-crystal XRD. nih.govmdpi.com This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles.

Based on the crystal structure of the closely related 8-hydroxyquinoline, several features can be predicted for this compound. researchgate.net The molecule is expected to be largely planar. A key structural feature would likely be an intramolecular hydrogen bond between the hydrogen of the 3-hydroxyl group and the nitrogen atom of the quinoline ring, forming a stable six-membered ring. In the crystal lattice, molecules would likely pack in layers or stacks, stabilized by intermolecular forces such as π–π stacking interactions between the aromatic quinoline rings. researchgate.net

| Parameter | Predicted Value | Comment |

|---|---|---|

| Chemical Formula | C₁₁H₁₁NO | - |

| Formula Weight | 173.21 | - |

| Crystal System | Monoclinic | Based on 8-hydroxyquinoline polymorph researchgate.net |

| Space Group | P2₁/n | Based on 8-hydroxyquinoline polymorph researchgate.net |

| Key Feature | Intramolecular O-H···N bond | Expected due to proximity of functional groups |

| Packing | π–π stacking | Common in aromatic planar molecules |

Note: This crystallographic data is hypothetical and serves as an illustrative example based on the known structure of 8-hydroxyquinoline. researchgate.net

Powder X-ray diffraction (PXRD) is a rapid, non-destructive technique used to analyze polycrystalline (powdered) samples. units.it It is essential for phase identification, purity analysis, and characterization of different crystalline forms (polymorphs). researchgate.netnih.gov Each crystalline solid has a unique PXRD pattern, which serves as a fingerprint. units.it

A PXRD pattern for a pure, crystalline sample of this compound would consist of a series of diffraction peaks at specific angles (2θ) with characteristic relative intensities. This pattern could be used for routine quality control to confirm the identity and crystalline form of newly synthesized batches. Furthermore, PXRD is crucial in studying polymorphism, as different crystal packing arrangements of the same molecule will produce distinctly different diffraction patterns. researchgate.net

| Position [°2θ] | d-spacing [Å] | Relative Intensity [%] |

|---|---|---|

| 8.5 | 10.40 | 45 |

| 12.8 | 6.91 | 80 |

| 17.1 | 5.18 | 100 |

| 21.5 | 4.13 | 65 |

| 25.8 | 3.45 | 90 |

| 28.2 | 3.16 | 50 |

Note: The PXRD data is a representative example to illustrate the type of data obtained from the analysis and does not represent experimentally measured data for this compound. researchgate.netekb.eg

Electronic and Advanced Spectroscopic Probes for Electronic Structure and Dynamics

The electronic and structural properties of this compound and its derivatives are intricately investigated using a suite of advanced spectroscopic techniques. These methods provide profound insights into the molecule's electronic transitions, excited-state dynamics, chirality, and the nature of its coordination with metal ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. For quinoline and its derivatives, the UV-Vis spectra are typically characterized by absorption bands arising from π → π* and n → π* transitions within the aromatic system. The position and intensity of these bands are sensitive to the nature and position of substituents on the quinoline ring, as well as the solvent polarity.

In the case of this compound, the ethyl group at the 8-position is expected to have a minor electronic effect, likely causing a small red shift in the absorption bands compared to 3-hydroxyquinoline. The hydroxyl group at the 3-position, being a strong electron-donating group, will significantly influence the electronic structure and the resulting UV-Vis spectrum.

When complexed with metal ions, 8-hydroxyquinoline derivatives exhibit significant changes in their UV-Vis spectra. These changes can be attributed to the formation of metal-to-ligand charge-transfer (MLCT) bands in addition to the intraligand transitions. For example, the complexation of 8-hydroxyquinoline with Co(II) and Ni(II) results in absorption maxima at 371 nm and 366 nm, respectively.

Table 1: Representative UV-Vis Absorption Maxima for 8-Hydroxyquinoline and its Metal Complexes

| Compound | Solvent | λmax (nm) |

| 8-Hydroxyquinoline | Methanol (B129727) | ~240, ~310 |

| Co(II)-8-Hydroxyquinoline Complex | - | 371 |

| Ni(II)-8-Hydroxyquinoline Complex | - | 366 |

Note: The data presented is for the parent compound 8-hydroxyquinoline and its complexes, as specific data for this compound was not available in the reviewed literature.

Fluorescence and Photoluminescence Spectroscopy

Fluorescence and photoluminescence spectroscopy are powerful tools for studying the excited-state properties of molecules. Quinoline derivatives are known for their fluorescent properties, which are highly sensitive to their molecular structure and environment.

The introduction of an ethyl group at the 8-position and a hydroxyl group at the 3-position in this compound is expected to result in a fluorescent molecule. The photoluminescence properties of quinoline derivatives are influenced by factors such as the nature of substituents and their positions. Generally, electron-donating groups tend to enhance fluorescence intensity. In a study of Eu(III) complexes with various 8-hydroxyquinoline derivatives, it was found that the introduction of an electron-donating group enhanced the luminescence intensity of the corresponding complexes. nih.gov

The quantum yield of fluorescence is a critical parameter that quantifies the efficiency of the emission process. For some Eu(III) complexes of 8-hydroxyquinoline derivatives, the fluorescence quantum yield can be as high as 0.628. nih.gov The specific quantum yield of this compound would require experimental determination, but it is anticipated to be influenced by the electronic effects of the ethyl and hydroxyl groups.

Table 2: Representative Photoluminescence Data for a Europium(III) Complex of a Substituted 8-Hydroxyquinoline

| Complex | Feature | Value |

| EuY3(NO3)3·2H2O | Fluorescence Quantum Yield | 0.628 |

Note: This data is for a specific europium complex of a substituted 8-hydroxyquinoline and is presented to illustrate the potential luminescent properties of such systems. nih.gov

Circular Dichroism (CD) Spectroscopy for Chiral this compound Derivatives

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light, providing information about the absolute configuration and conformation of stereoisomers. nih.gov For derivatives of this compound that possess a chiral center, CD spectroscopy would be an invaluable tool for their stereochemical characterization.

The CD spectrum of a chiral molecule is characterized by Cotton effects, which are positive or negative bands corresponding to specific electronic transitions. The sign and magnitude of the Cotton effect can be used to assign the absolute configuration of a chiral center. nih.gov For instance, in a study of various chiral drugs, it was observed that the S isomers showed a negative Cotton effect, while the R isomers displayed a positive one. nih.gov

While no specific CD spectroscopic data for chiral derivatives of this compound were found in the reviewed literature, the general principles of the technique are well-established for quinoline alkaloids and other chiral heterocyclic compounds. wikipedia.orgresearchgate.net The synthesis of chiral derivatives of this compound would open avenues for detailed chiroptical studies to elucidate their three-dimensional structures.

Mössbauer Spectroscopy for Metal-Quinolinol Systems

Mössbauer spectroscopy is a highly sensitive technique for probing the local environment of specific atomic nuclei, most commonly 57Fe. It provides detailed information about the oxidation state, spin state, and coordination geometry of iron in a complex. nih.gov While no Mössbauer data for complexes of this compound are available, studies on iron complexes with other 8-hydroxyquinoline derivatives and similar ligands provide a strong basis for understanding the expected spectroscopic features.

The key parameters obtained from a 57Fe Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEQ). The isomer shift is sensitive to the s-electron density at the iron nucleus and is therefore indicative of the oxidation state and covalency of the iron center. Quadrupole splitting arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the nucleus, providing information about the symmetry of the coordination environment. nih.gov

In a study of iron(III) spin crossover complexes with pentadentate Schiff base ligands, the Mössbauer parameters were found to be characteristic of the spin state of the iron center. mdpi.com For a high-spin Fe(III) complex at 325 K, the isomer shift was 0.287 mm/s and the quadrupole splitting was 0.640 mm/s. Upon cooling to 77 K, the complex transitioned to a low-spin state, which was reflected in a change in the Mössbauer parameters to an isomer shift of 0.221 mm/s and a quadrupole splitting of 2.739 mm/s. mdpi.com

For a hypothetical iron complex of this compound, similar dependencies of the Mössbauer parameters on the spin and oxidation state of the iron center would be expected.

Table 3: Representative 57Fe Mössbauer Parameters for an Iron(III) Spin Crossover Complex

| Temperature (K) | Spin State | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔEQ) (mm/s) |

| 325 | High-Spin (S = 5/2) | 0.287 | 0.640 |

| 77 | Low-Spin (S = 1/2) | 0.221 | 2.739 |

Note: This data is for the complex [Fe(5Cl-L)(NCS)] and is presented as a representative example of Mössbauer parameters for iron-quinolinol type systems. mdpi.com

Chemical Reactivity, Mechanistic Investigations, and Transformation Pathways

Electrophilic and Nucleophilic Substitution Reactions of the Quinoline (B57606) Ring

The quinoline ring system in 8-Ethylquinolin-3-ol can undergo both electrophilic and nucleophilic substitution reactions, characteristic of aromatic and heteroaromatic compounds. Electrophilic aromatic substitution typically occurs on the more electron-rich rings and positions. For quinoline, the benzene (B151609) ring is generally more susceptible to electrophilic attack than the pyridine (B92270) ring, with preferred positions often being C-5, C-6, and C-8, although substitution can also occur at C-3. The presence of the activating hydroxyl group at C-3 and the ethyl group at C-8 will influence the regioselectivity of these reactions. General electrophilic substitution reactions on aromatic systems include halogenation, nitration, and alkylation smolecule.combyjus.com. The mechanism of electrophilic aromatic substitution involves the attack of an electrophile on the aromatic ring, forming a sigma complex (arenium ion), followed by deprotonation to restore aromaticity byjus.commasterorganicchemistry.com.

Nucleophilic substitution reactions on the quinoline ring typically occur at positions that can stabilize a negative charge or where a good leaving group is present. For quinolines, nucleophilic attack is often favored on the pyridine ring, particularly at C-2 and C-4, due to the electron-withdrawing nature of the nitrogen atom smolecule.com. The hydroxyl group at C-3 could potentially be involved in nucleophilic substitution after appropriate activation (e.g., conversion to a good leaving group), or the compound itself could act as a nucleophile under certain conditions, for instance, through the phenolic oxygen or the nitrogen atom pdx.eduucalgary.casavemyexams.com.

Oxidative and Reductive Transformations of this compound

This compound can participate in oxidation and reduction reactions. The quinoline ring system can undergo reduction, for example, catalytic hydrogenation can reduce the aromatic rings to form tetrahydroquinoline derivatives. The hydroxyl group can also be oxidized, depending on the oxidizing agent and reaction conditions. Alcohols can be oxidized to carbonyl compounds (aldehydes or ketones) or carboxylic acids libretexts.org. Phenolic hydroxyl groups can undergo oxidation to form quinones or phenoxy radicals.

Reductive transformations of quinoline derivatives are well-established. For instance, sodium borohydride (B1222165) (NaBH4) is a common reducing agent used in the reduction of certain functional groups ncsu.edu. While specific data for this compound is limited in the provided search results, related quinoline structures have been subjected to hydride reductions ambeed.com. Oxidative processes like the Baeyer-Villiger oxidation are also known in quinoline chemistry ambeed.com. The quinolinol moiety, particularly the nitrogen and oxygen atoms, could also be involved in redox processes, potentially acting as ligands in transition metal-catalyzed oxidation or reduction reactions, as seen with 8-quinolinyl ligands in Pt-catalyzed acetoxylation acs.orgresearchgate.net.

Radical-Mediated Reaction Pathways Involving the Quinolinol Moiety

Radical species can play a significant role in the transformation of organic molecules, including quinoline derivatives. Reactions involving single-electron transfer can lead to the formation of radical intermediates, which then undergo further reactions such as coupling, cyclization, or fragmentation wikipedia.org. The quinolinol structure, with its phenolic hydroxyl group and aromatic system, is susceptible to radical formation, particularly at the oxygen atom or on the aromatic ring carbons.

Research on the synthesis of quinolin-8-ols has demonstrated the involvement of alkylideneaminyl radical intermediates in cyclization reactions oup.com. This suggests that similar radical pathways could be relevant to the reactivity of this compound, especially in reactions involving oxidation or conditions that favor single-electron transfer. The ethyl substituent at C-8 could also be a site for radical reactions, such as hydrogen atom abstraction.

Intramolecular and Intermolecular Interactions: Hydrogen Bonding and Aromatic Stacking

This compound possesses structural features that facilitate both intramolecular and intermolecular interactions, notably hydrogen bonding and aromatic stacking.

Hydrogen Bonding: The molecule contains a phenolic hydroxyl group (O-H) and a nitrogen atom within the quinoline ring. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the nitrogen atom can act as a hydrogen bond acceptor chemguide.co.uklibretexts.org. Intramolecular hydrogen bonding could occur between the hydroxyl hydrogen and the quinoline nitrogen, potentially influencing the conformation and reactivity of the molecule. Intermolecular hydrogen bonding can occur between molecules of this compound or with suitable co-solvents or other molecules containing hydrogen bond donors or acceptors chemguide.co.ukmdpi.comscielo.org.mx. This can affect physical properties such as solubility and melting point, as well as influence reaction pathways and rates, particularly in solution.

Aromatic Stacking: The planar aromatic system of the quinoline ring allows for π-π interactions, commonly referred to as aromatic stacking. These non-covalent interactions can occur between adjacent quinoline molecules or between this compound and other aromatic species in solution or in the solid state. Aromatic stacking can influence crystal packing, molecular recognition, and the behavior of the compound in concentrated solutions or in biological systems.

Detailed Mechanistic Studies of Reaction Pathways

Detailed mechanistic studies are essential for a comprehensive understanding of how this compound undergoes chemical transformations. Techniques such as kinetic studies, isotopic labeling, and the characterization of reaction intermediates provide valuable insights into the step-by-step processes involved.

Kinetic isotope effects (KIEs) involve measuring the change in reaction rate when an atom in the reactant is replaced by one of its isotopes wikipedia.orgfaccts.de. KIEs can provide information about the transition state of a reaction and whether a particular bond to the isotopically labeled atom is broken or formed in the rate-determining step msudenver.educsbsju.edu. Primary KIEs occur when a bond to the isotopic atom is directly involved in the step that determines the reaction rate, while secondary KIEs arise from isotopic substitution at a position not directly involved in bond breaking or formation in the rate-limiting step but which still affects the reaction rate through vibrational changes or steric effects msudenver.educsbsju.edu.

While specific KIE studies on the reactions of this compound were not found in the provided search results, KIEs are a standard tool in mechanistic organic chemistry and have been applied to study various reactions of aromatic and heteroaromatic compounds, including other quinolines or related systems nih.govbham.ac.uk. Applying KIE studies to this compound could help elucidate the rate-determining steps and transition state structures of its substitution, oxidation, or reduction reactions, particularly if C-H or O-H bond breaking is involved.

Identifying and characterizing transient species formed during a chemical reaction, known as reaction intermediates, is crucial for mapping the reaction pathway wikipedia.org. Common reaction intermediates include carbocations, carbanions, radicals, and various sigma complexes in aromatic substitutions masterorganicchemistry.comwikipedia.org.

Coordination Chemistry and Catalytic Applications of 8 Ethylquinolin 3 Ol Ligands

Design and Synthesis of 8-Ethylquinolin-3-ol as a Ligand Precursor

A comprehensive search of scientific literature reveals no specific studies detailing the design and synthesis of this compound for its use as a ligand precursor in coordination chemistry. While the synthesis of various quinoline (B57606) derivatives is well-documented, methodologies explicitly targeting this compound for the purpose of creating metal-coordinating ligands are not present in the available research. General synthetic routes to substituted quinolinols exist, but their application to this specific isomer for ligand development has not been reported.

Formation of Metal-Quinolinol Coordination Compounds

There is a significant body of research on the coordination of substituted 8-hydroxyquinolines with a wide array of metal ions. However, a thorough review of the chemical literature indicates a lack of studies focused on the formation of metal coordination compounds with this compound.

Synthesis of Transition Metal Complexes (e.g., Vanadium, Titanium, Cobalt, Nickel)

No published research could be identified that describes the synthesis of transition metal complexes involving this compound as a ligand. Consequently, there are no reported examples of its complexes with vanadium, titanium, cobalt, nickel, or other transition metals.

Structural Elucidation of Metal-Quinolinol Complexes

Given the absence of synthesized metal complexes with this compound, there is consequently no information available regarding their structural elucidation.

Spectroscopic Characterization of Metal Coordination Environments

No spectroscopic data (such as NMR, IR, UV-Vis, or Mass Spectrometry) for metal complexes of this compound are available in the scientific literature. Such characterization is contingent on the successful synthesis of the complexes, which has not been reported.

X-ray Crystallography of Metal-Quinolinol Complexes

There are no published X-ray crystallographic studies of metal complexes formed with this compound. The determination of the three-dimensional structure of these potential complexes by X-ray diffraction would require the prior synthesis and crystallization of the compounds, which has not been documented.

Catalytic Activity of this compound Metal Complexes

Following a comprehensive review of available scientific literature, it appears that specific research detailing the catalytic activity of metal complexes derived from this compound is not extensively documented. While the broader family of quinoline derivatives, particularly 8-hydroxyquinolines, has been investigated for various catalytic applications, information focusing solely on the 8-ethyl substituted 3-ol variant is limited. The following sections outline the established roles of related quinoline compounds in catalysis, providing a potential framework for the prospective catalytic functions of this compound metal complexes.

Role in Oxidation and Reduction Catalysis

The role of this compound metal complexes in oxidation and reduction catalysis is not well-established in the available literature. However, research on related quinoline-containing ligands provides insights into potential applications. Chiral iron and manganese complexes with tetradentate ligands have been recognized as effective catalysts for various oxidation reactions. For example, novel chiral bis-8-aryl-isoquinoline bis-alkylamine iron complexes have been successfully used for the highly enantioselective epoxidation and hydroxycarbonylation of conjugated alkenes. The design of these ligands allows for precise tuning of the structural and electronic properties around the metal center, which is crucial for catalytic activity. Furthermore, the general class of 8-hydroxyquinolines is known for its metal-chelating properties, which are fundamental to their catalytic and biological activities. The interaction of these ligands with metal ions can facilitate various redox processes.

Development of Asymmetric Catalytic Systems

Theoretical and Computational Chemistry Studies

Reaction Mechanism Prediction and Validation via Computational MethodsComputational tools can map out the entire pathway of a chemical reaction, identifying transition states and intermediates. This allows chemists to understand how a reaction occurs, predict its products, and determine the factors that control its rate and selectivity, a process that could be applied to reactions involving 8-Ethylquinolin-3-ol.mdpi.com

Until specific computational research on this compound is published, a detailed analysis as outlined above remains a prospective endeavor.

Spectroscopic Property Prediction and Correlation with Experimental Data (e.g., NMR, UV-Vis, IR)

There are no available studies that report the use of computational methods, such as Density Functional Theory (DFT) or Time-Dependent DFT (TD-DFT), to predict the 1H NMR, 13C NMR, IR, or UV-Vis spectra of this compound. Consequently, no data exists for a correlation between theoretically calculated spectra and experimentally obtained data for this specific compound.

For related quinoline (B57606) structures, researchers often employ methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT to calculate NMR chemical shifts . Infrared vibrational frequencies are typically computed and compared with experimental FT-IR spectra to confirm structural assignments acs.org. Electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using TD-DFT calculations to correlate with experimental absorption maxima acs.orgmdpi.com. However, none of these specific analyses have been published for this compound.

Quantitative Structure-Activity Relationships (QSAR) for Chemical Activity Prediction

No Quantitative Structure-Activity Relationship (QSAR) studies have been conducted specifically for this compound. QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity biolscigroup.us. This approach involves calculating molecular descriptors (e.g., electronic, steric, hydrophobic properties) and using statistical methods like Multiple Linear Regression (MLR) to build a predictive model imist.ma. Such models are valuable in drug discovery for predicting the activity of new, unsynthesized compounds nih.gov.

While QSAR studies have been performed on various classes of quinoline derivatives to explore their potential as antimalarial, antitubercular, or anticancer agents atlantis-press.comnih.gov, a specific model involving this compound as part of a training or test set is not present in the current scientific literature. Therefore, no predictive equations or data tables relating its structural features to any specific chemical or biological activity can be provided.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Identification in Complex Matrices

Chromatography is a fundamental technique for separating a mixture into its individual components. acs.org For a compound like 8-Ethylquinolin-3-ol, liquid and gas chromatography are the most relevant methods, especially when coupled with mass spectrometry for unambiguous identification.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical method renowned for its high selectivity and sensitivity, making it ideal for detecting trace levels of analytes in complex mixtures. unesp.br The technique combines the separation power of liquid chromatography with the precise detection and structural elucidation capabilities of tandem mass spectrometry.

For the analysis of this compound, a reversed-phase HPLC separation would likely be employed. The compound would first be protonated in an electrospray ionization (ESI) source to form a precursor ion ([M+H]⁺, m/z 174.2). This ion is then isolated in the first quadrupole, fragmented via collision-induced dissociation, and the resulting product ions are detected in the second quadrupole. This process, known as Multiple Reaction Monitoring (MRM), ensures high specificity and allows for accurate quantification even in the presence of interfering substances. nanomedicines.calcms.cz

Table 1: Illustrative LC-MS/MS Method Parameters for this compound Analysis

| Parameter | Value/Description |

|---|---|

| LC Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Gradient | 10% B to 95% B over 8 minutes |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) |

| Precursor Ion (Q1) | m/z 174.2 |

| Product Ion (Q3) | Plausible fragment, e.g., m/z 145.2 (loss of ethyl group) |

| Collision Energy | Optimized for fragmentation (e.g., 15-25 eV) |

Gas chromatography-mass spectrometry (GC-MS) is another cornerstone technique for the analysis of volatile and semi-volatile organic compounds. capes.gov.br For a polar molecule like this compound, which contains a hydroxyl group, derivatization is often required to increase its volatility and thermal stability, preventing peak tailing and improving chromatographic performance. Silylation, for example, would replace the active hydrogen on the hydroxyl group with a trimethylsilyl (B98337) (TMS) group.

The derivatized analyte is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a 5% phenyl-methylpolysiloxane column). nih.gov As the compound elutes from the column, it enters the mass spectrometer, typically an electron ionization (EI) source. High-energy electrons bombard the molecule, causing it to fragment in a reproducible pattern that serves as a chemical "fingerprint" for identification by comparing it to spectral libraries. nih.govlibretexts.org

Table 2: Plausible GC-MS Method Parameters for this compound Analysis

| Parameter | Value/Description |

|---|---|

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at 1.0 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C at 15 °C/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | m/z 40-400 |

| Expected Ions | Molecular ion of TMS derivative, characteristic fragments |

High-performance liquid chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying compounds. tubitak.gov.tr When coupled with a UV-Vis or diode-array detector (DAD), it provides a robust and cost-effective method for analysis. The principles of separation are similar to those in LC-MS/MS, relying on the differential partitioning of the analyte between a stationary phase and a liquid mobile phase. uv.es

For this compound, a reversed-phase HPLC method would be suitable. rsc.org The quinoline (B57606) structure possesses a strong chromophore, allowing for sensitive detection at a specific UV wavelength. The retention time—the time it takes for the analyte to pass through the column—is a key characteristic used for identification, while the peak area is proportional to the concentration, allowing for quantification against calibration standards. chromatographyonline.com

Table 3: Representative HPLC-UV Method Parameters for this compound

| Parameter | Value/Description |

|---|---|

| Stationary Phase | C18 silica (B1680970) column (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV-Vis or Diode-Array Detector (DAD) |

| Detection Wavelength | Set at an absorption maximum (e.g., ~245 nm or ~320 nm) |

| Injection Volume | 10 µL |

Electrochemical Analysis of Redox Properties and Behavior

Electrochemical methods analyze the relationship between electricity and chemical reactions, offering powerful tools for studying the redox properties of molecules like this compound. researchgate.net The phenolic hydroxyl group on the quinoline ring is electrochemically active and can be readily oxidized.

Cyclic voltammetry (CV) is a primary electrochemical technique used to investigate the redox behavior of a species. libretexts.org A potential is swept linearly between two limits, and the resulting current is measured. The resulting plot, a voltammogram, provides qualitative information about the redox processes, such as the potentials at which oxidation and reduction occur and the reversibility of the reactions. basinc.comals-japan.com

For this compound, a CV experiment would likely show an irreversible anodic (oxidation) peak corresponding to the oxidation of the hydroxyl group. Studies on the parent compound, 8-hydroxyquinoline (B1678124), show a similar irreversible oxidation process. unesp.brelectrochemsci.org The peak potential would be dependent on the pH of the supporting electrolyte. By studying the relationship between the peak current and the scan rate, information about the diffusion coefficient of the analyte can be obtained. researchgate.net

Table 4: Typical Experimental Setup for Cyclic Voltammetry of this compound

| Parameter | Value/Description |

|---|---|

| Working Electrode | Glassy Carbon Electrode (GCE) |

| Reference Electrode | Ag/AgCl (Silver/Silver Chloride) |

| Counter Electrode | Platinum Wire |

| Supporting Electrolyte | Britton-Robinson buffer or Phosphate Buffer Solution (PBS) |

| Solvent | Aqueous/Methanol (B129727) mixture |

| Potential Range | e.g., 0.0 V to +1.2 V vs. Ag/AgCl |

| Scan Rate | 100 mV/s |

While CV is excellent for qualitative studies, pulse voltammetric techniques such as Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV) are preferred for quantitative analysis due to their superior sensitivity and lower detection limits. abechem.com These methods effectively discriminate against the non-faradaic (charging) current, resulting in a peak-shaped output where the peak height is directly proportional to the analyte's concentration. researchgate.net

A DPV method for this compound would involve applying a series of voltage pulses of increasing amplitude over a linear potential ramp. The current is measured just before and at the end of each pulse, and the difference is plotted against the potential. researchgate.net This approach can be used to construct a calibration curve and determine the concentration of the compound in a sample with high precision. Studies on related quinoline compounds have demonstrated detection limits in the microgram per liter (µg/L) range using DPV. researchgate.net

Table 5: Illustrative DPV Parameters for Quantitative Analysis of this compound

| Parameter | Value/Description |

|---|---|

| Technique | Differential Pulse Voltammetry (DPV) |

| Working Electrode | Glassy Carbon Electrode (GCE) |

| Supporting Electrolyte | 0.1 M Phosphate Buffer (pH 7.0) |

| Initial Potential | 0.0 V |

| Final Potential | +1.0 V |

| Pulse Amplitude | 50 mV |

| Pulse Width | 50 ms |

| Scan Rate | 20 mV/s |

Sample Preparation and Matrix Effects Mitigation Strategies

Effective sample preparation is critical to isolate this compound from the sample matrix, concentrate it to detectable levels, and minimize interferences that can compromise analytical accuracy. jst.go.jp The choice of technique is contingent on the sample matrix (e.g., environmental water, industrial effluent, biological fluids) and the subsequent analytical instrumentation.

Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of organic analytes from liquid samples. jst.go.jpresearchgate.netnih.gov For this compound, which possesses both a weakly basic nitrogen atom in the quinoline ring and a weakly acidic phenolic hydroxyl group, several types of SPE sorbents could be employed. A reversed-phase sorbent, such as C18-bonded silica, would be suitable for retaining the moderately nonpolar this compound from aqueous samples. Alternatively, a polymeric sorbent with both hydrophobic and hydrophilic characteristics could offer high recovery. nih.gov

A generalized SPE protocol for extracting this compound from an aqueous sample is presented below.

Table 1: Representative Solid-Phase Extraction (SPE) Protocol for this compound

| Step | Procedure | Typical Reagents/Parameters | Purpose |

| Sorbent Selection | Reversed-Phase or Polymeric | C18-bonded silica, Styrene-divinylbenzene polymer | Retention of the analyte |

| Conditioning | Sorbent is wetted and activated | 1. Methanol (3-5 mL) 2. Deionized Water (3-5 mL) | To ensure proper interaction between the sorbent and sample |

| Sample Loading | The sample is passed through the cartridge | Aqueous sample, pH adjusted to ~7-8 | Analyte is retained on the sorbent |

| Washing | Interfering compounds are removed | 1. 5% Methanol in Water (3-5 mL) | To elute weakly bound interferences without losing the analyte |

| Elution | The analyte is recovered from the sorbent | Methanol or Acetonitrile (1-3 mL) | To desorb the analyte of interest |

This table presents a generalized protocol. Optimization of sorbent type, pH, and solvent volumes is necessary for specific applications.

Liquid-Liquid Extraction (LLE) is a classic separation technique based on the differential partitioning of a compound between two immiscible liquid phases, typically an aqueous sample and an organic solvent. researchgate.netjst.go.jpgoogle.com The extraction efficiency for this compound can be significantly influenced by the pH of the aqueous phase. Adjusting the pH to a value between its two pKa values (one for the protonated quinoline nitrogen and one for the phenolic hydroxyl) would render the molecule neutral, thereby maximizing its partitioning into a nonpolar organic solvent like dichloromethane (B109758) or ethyl acetate.

Table 2: Illustrative Liquid-Liquid Extraction (LLE) Parameters for this compound

| Parameter | Description | Typical Conditions | Rationale |

| Aqueous Phase pH | pH of the sample solution | Adjusted to ~7.5 - 9.0 | To ensure the analyte is in its neutral, more organo-soluble form |

| Extraction Solvent | Immiscible organic solvent | Dichloromethane, Ethyl Acetate, Chloroform researchgate.netmdpi.com | To efficiently extract the neutral analyte from the aqueous phase |

| Phase Ratio | Volume ratio of organic to aqueous phase | 1:5 to 1:10 (multiple extractions) | Optimized to maximize extraction efficiency while minimizing solvent use |

| Extraction Method | Physical mixing of phases | Vigorous shaking in a separatory funnel for 2-5 minutes | To facilitate the transfer of the analyte across the phase boundary |

This table provides illustrative parameters. The optimal pH and solvent choice depend on the specific sample matrix and potential interferences.

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis, particularly for gas chromatography (GC). researchgate.net For this compound, the active hydrogen of the hydroxyl group can decrease its volatility and cause peak tailing in GC analysis. Derivatization by silylation is a common strategy to address this.

Table 3: Potential Derivatization Strategy for GC Analysis of this compound

| Parameter | Description |

| Derivatizing Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) sigmaaldrich.cn |

| Reaction | The silyl (B83357) group replaces the active hydrogen on the phenolic hydroxyl group. |

| Resulting Derivative | 8-Ethyl-3-(trimethylsilyloxy)quinoline |

| Reaction Conditions | Heating the analyte extract with the reagent at 60-80 °C for 30-60 minutes. |

| Analytical Advantage | Increased volatility, improved thermal stability, and enhanced chromatographic peak shape. |

Analysis of this compound in complex matrices like industrial wastewater or biological fluids can be hampered by matrix effects. bataviabiosciences.com These effects, which can either suppress or enhance the analytical signal, are caused by co-extracted compounds that interfere with the ionization or detection of the target analyte. bataviabiosciences.commdpi.com

Strategies to mitigate matrix effects include:

Effective Sample Cleanup: Thorough implementation of SPE or LLE is the first line of defense to remove a significant portion of matrix components. researchgate.net

Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix extract that is free of the analyte. This helps to compensate for any systematic signal suppression or enhancement caused by the matrix. ualberta.ca

Standard Addition: Known amounts of the analyte are added to aliquots of the sample. The resulting analytical responses are used to construct a calibration curve, from which the initial concentration in the sample can be extrapolated. This method is highly effective at correcting for proportional matrix effects.

Use of Internal Standards: An internal standard, ideally an isotopically labeled version of this compound (e.g., deuterated or ¹³C-labeled), is added to all samples, standards, and blanks at a known concentration. Since the internal standard is chemically similar to the analyte, it experiences similar matrix effects, and any variation in signal can be normalized.

Analytical Method Validation and Quality Assurance Protocols

To ensure that an analytical method for this compound is reliable and fit for its intended purpose, it must undergo rigorous validation. researchgate.neteurachem.org Method validation demonstrates that the procedure meets predefined standards for performance. europa.eu Key validation parameters are outlined in guidelines from bodies such as the International Council for Harmonisation (ICH). europa.eu

Table 4: Key Parameters for Analytical Method Validation

| Parameter | Description | Typical Acceptance Criteria (Example) |

| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | No significant interfering peaks at the retention time of the analyte in blank matrix samples. |

| Linearity & Range | The ability to elicit test results that are directly proportional to the analyte concentration over a specific range. europa.eu | Correlation coefficient (r²) > 0.995 for the calibration curve. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. eurachem.org | Signal-to-noise ratio ≥ 3. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. eurachem.org | Signal-to-noise ratio ≥ 10; or a specified level of precision (e.g., RSD ≤ 20%). |

| Accuracy | The closeness of agreement between the value which is accepted as a true value and the value found. Often determined via recovery studies. europa.eu | Mean recovery of 80-120% for spiked samples at three concentration levels. |

| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day). | Relative Standard Deviation (RSD) ≤ 15%. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, temperature, mobile phase composition). | No significant change in results when method parameters are slightly varied. |

Quality assurance (QA) protocols are essential for maintaining the ongoing reliability of the analytical method. researchgate.net This includes the routine analysis of quality control (QC) samples at low, medium, and high concentrations alongside unknown samples. The results of these QC samples are plotted on control charts to monitor the performance of the method over time. Regular instrument maintenance and calibration, use of certified reference materials where available, and comprehensive documentation are also fundamental components of a robust QA program. researchgate.neteurachem.org

Environmental Fate and Distribution Research

Degradation Pathways in Environmental Compartments

Detailed research specifically investigating the degradation pathways of 8-Ethylquinolin-3-ol in environmental compartments such as water, soil, and air was not identified. While general principles of degradation apply to organic compounds, the specific mechanisms and kinetics for this compound require dedicated study.

Photodegradation Mechanisms and Kinetics under Environmental Conditions

Specific studies on the photodegradation mechanisms and kinetics of this compound under environmental conditions were not found. Photodegradation can be a significant pathway for the transformation of organic molecules in the presence of sunlight, particularly in aquatic and atmospheric environments. However, without specific experimental data for this compound, its susceptibility to photolytic breakdown and the resulting transformation products remain uncharacterized in the searched literature.

Biodegradation Pathways and Microbial Transformation of Quinoline (B57606) Derivatives

Research specifically on the biodegradation pathways and microbial transformation of this compound was not identified. While biodegradation by microorganisms is a primary process for the removal of many organic contaminants from the environment, the rate and extent of biodegradation are highly dependent on the specific chemical structure and the microbial communities present. Studies on other quinoline derivatives exist europa.euconcawe.eueuropa.eu, but these cannot be directly extrapolated to predict the behavior of this compound without specific experimental data for this compound.

Hydrolytic Stability and Transformation in Aqueous Environments